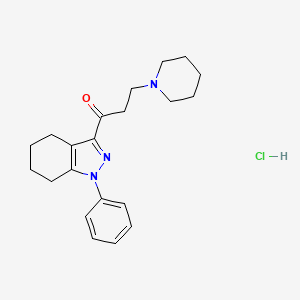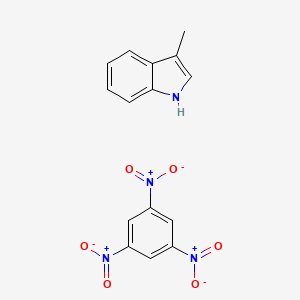![molecular formula C8H4O6 B14714196 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone CAS No. 15377-91-0](/img/structure/B14714196.png)
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dioxatricyclo[4400~2,7~]decane-3,5,8,10-tetrone is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dioxatricyclo[4.4.0.0~3,8~]decane: This compound shares a similar tricyclic structure but differs in the position of the oxygen atoms.
Tricyclo[4.4.0.0~2,7~]decane: Another related compound with a similar core structure but different functional groups.
Uniqueness
4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone is unique due to its specific arrangement of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
15377-91-0 |
|---|---|
Molekularformel |
C8H4O6 |
Molekulargewicht |
196.11 g/mol |
IUPAC-Name |
4,9-dioxatricyclo[4.4.0.02,7]decane-3,5,8,10-tetrone |
InChI |
InChI=1S/C8H4O6/c9-5-1-2-4(8(12)13-5)3(1)7(11)14-6(2)10/h1-4H |
InChI-Schlüssel |
GYRSDLPQIHOPLY-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3C(C1C(=O)OC3=O)C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



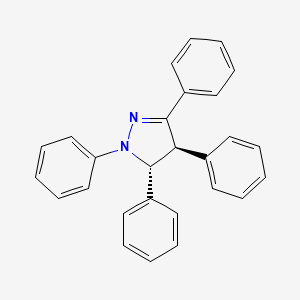

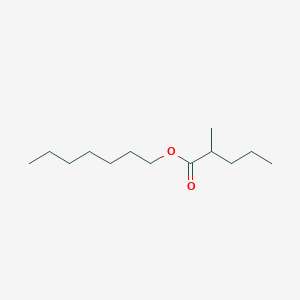
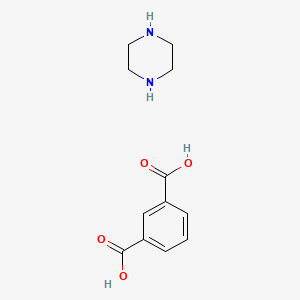

![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)




